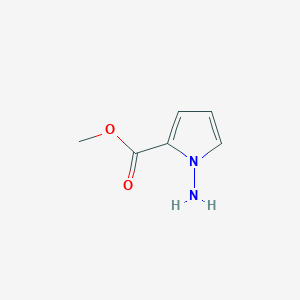

Bromfenac Ethyl Ester

概要

説明

Bromfenac Ethyl Ester is a derivative of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory activities. It's of interest in various fields of research for its chemical and physical properties.

Synthesis Analysis

Bromfenac and its derivatives can be synthesized through various chemical pathways, involving reactions like the Friedel-Crafts reaction, bromination, and others that lead to the formation of key intermediates and the final product. The optimization of reaction conditions, such as temperature, catalysts, and reaction times, is crucial for achieving high yields (Shen Dong-sheng, 2005).

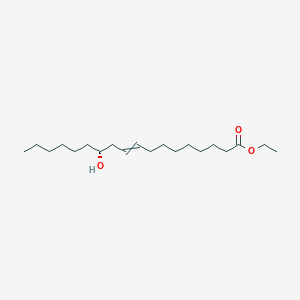

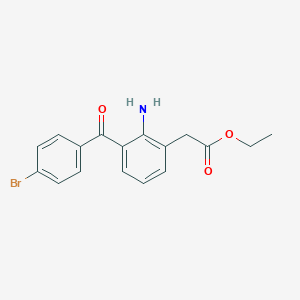

Molecular Structure Analysis

The molecular structure of Bromfenac derivatives, including Ethyl Ester, is characterized by the presence of bromine, which markedly affects their potency and duration of activity. The specific arrangement of atoms and functional groups within the molecule determines its reactivity and interactions with biological systems.

Chemical Reactions and Properties

Bromfenac Ethyl Ester undergoes various chemical reactions, including those leading to the formation of glucuronide metabolites, which are a significant aspect of its metabolic profile in biological systems. The presence of the ethyl ester group may influence the drug's solubility, stability, and bioavailability (S. Kirkman et al., 1998).

科学的研究の応用

Efficacy in Post-Operative Conditions

Bromfenac, especially in a 0.075% formulation with the DuraSite vehicle, has been approved for the prevention of pain and treatment of post-operative inflammation following cataract surgery. It provides cataract surgeons with an additional, effective medication option, showing slightly better posterior segment ocular bioavailability compared to similar NSAIDs. However, its impact on the reduction or prevention of post-operative pseudophakic CME requires further robust studies (Wentz, Price, Harris, Siesky, & Ciulla, 2019).

Application Beyond Cataract Surgery

Bromfenac has been used for conditions beyond cataract surgery, such as post-refractive surgery, diabetic macular edema, uveitis, retinal vein occlusion, and other ocular anterior segment disorders with an inflammatory component. The safety and effectiveness of Bromfenac for these additional indications have been supported by the evidence from clinical studies, suggesting its broader application in ophthalmic disorders (Schechter, 2019).

Preventing and Treating Cystoid Macular Edema

Topical NSAIDs like Bromfenac, either alone or in combination with corticosteroids, have historically been used off-label in the US to prevent and treat postoperative CME following cataract surgery. Bromfenac, in both 0.07% and 0.09% concentrations, demonstrated comparable efficacy to other NSAIDs and corticosteroids in minimizing changes in retinal thickness and macular volume. It has been associated with improvement in visual acuity and reduction in retinal thickness when evaluated as treatment for acute or chronic CME, highlighting its potential in managing this condition (Sheppard, 2016).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBAFRHKOXZRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromfenac Ethyl Ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)